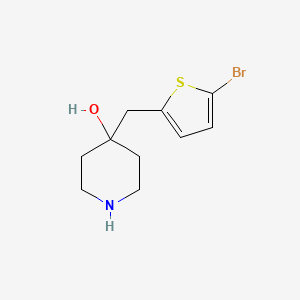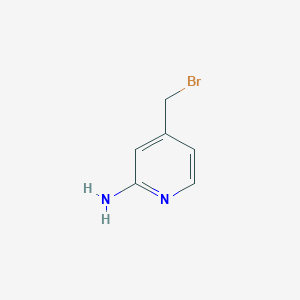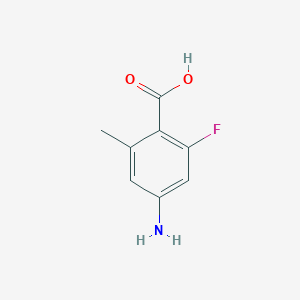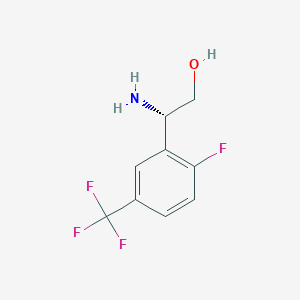
(S)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and fluoro substituents, imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Fluorination: Introduction of the fluoro and trifluoromethyl groups can be achieved through electrophilic fluorination reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can undergo reduction to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction: Used in studies involving protein-ligand interactions.
Medicine
Drug Development:
Therapeutics: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
Uniqueness
- Structural Features : The presence of both amino and hydroxyl groups, along with the trifluoromethyl and fluoro substituents, makes it distinct.
- Chirality : The (2S)-enantiomer provides specific stereochemical properties that are not present in similar compounds.
- Reactivity : The compound’s unique reactivity profile allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of (2S)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H9F4NO |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |
Clave InChI |
AOOXYSDYIWWUNE-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CO)N)F |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



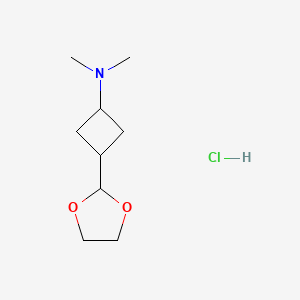
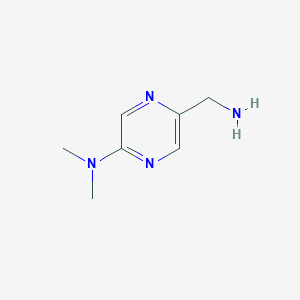
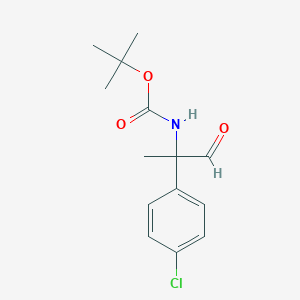
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)
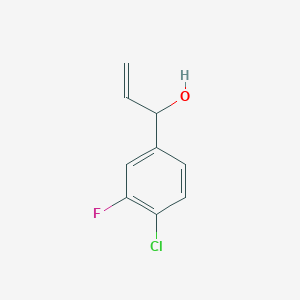
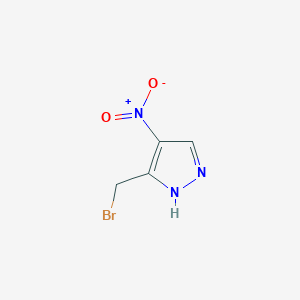
aminedihydrochloride](/img/structure/B13585233.png)
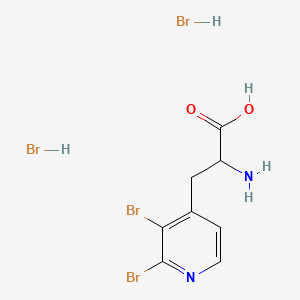
![5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13585249.png)
